3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride

Medicinal Chemistry Drug Design Physicochemical Properties

3-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride (CAS 1311315-75-9) is a 1,2,4-triazole derivative featuring a cyclopropyl substituent at the 3-position and an n-propylamine side chain at the 5-position, supplied as the dihydrochloride salt (molecular formula C₈H₁₆Cl₂N₄, MW 239.14 g/mol). The parent free base (CAS 1251143-96-0) has a computed XLogP3-AA of 0.3 and a topological polar surface area (TPSA) of 67.6 Ų, positioning this scaffold at a favorable lipophilicity window for CNS drug discovery while retaining sufficient polarity for aqueous formulation.

Molecular Formula C8H16Cl2N4
Molecular Weight 239.14 g/mol
CAS No. 1311315-75-9
Cat. No. B1524985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride
CAS1311315-75-9
Molecular FormulaC8H16Cl2N4
Molecular Weight239.14 g/mol
Structural Identifiers
SMILESC1CC1C2=NNC(=N2)CCCN.Cl.Cl
InChIInChI=1S/C8H14N4.2ClH/c9-5-1-2-7-10-8(12-11-7)6-3-4-6;;/h6H,1-5,9H2,(H,10,11,12);2*1H
InChIKeyCSNYCJQHMVNDKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride (CAS 1311315-75-9): Structural and Physicochemical Baseline for Procurement


3-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride (CAS 1311315-75-9) is a 1,2,4-triazole derivative featuring a cyclopropyl substituent at the 3-position and an n-propylamine side chain at the 5-position, supplied as the dihydrochloride salt (molecular formula C₈H₁₆Cl₂N₄, MW 239.14 g/mol) [1]. The parent free base (CAS 1251143-96-0) has a computed XLogP3-AA of 0.3 and a topological polar surface area (TPSA) of 67.6 Ų, positioning this scaffold at a favorable lipophilicity window for CNS drug discovery while retaining sufficient polarity for aqueous formulation [2]. The compound is manufactured under research-grade specifications (typically ≥95% purity) and is intended for use as a synthetic building block, not for direct human therapeutic application .

Why 3-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride Cannot Be Replaced by a Simpler Triazole Building Block


Generic substitution with unsubstituted or regioisomeric 1,2,4-triazole-propanamine analogs is not a realistic option because the cyclopropyl group at the 3-position simultaneously modulates three critical molecular properties that simple alkyl or hydrogen substituents cannot replicate: (i) lipophilicity (ΔXLogP3-AA = +0.6 vs the des-cyclopropyl analog), altering membrane partitioning and passive permeability [1]; (ii) metabolic stability at the triazole ring, as demonstrated for cyclopropyl-containing triazole antifungals where this motif blocks CYP-mediated oxidation [2]; and (iii) conformational restriction that influences target binding geometry in structure-based design campaigns. Regioisomeric analogs (e.g., N1-linked propanamine, CAS 69807-82-5) present the amine vector in a different spatial orientation, fundamentally altering pharmacophore mapping [3]. The dihydrochloride salt form further provides consistent aqueous solubility and handling characteristics that free-base comparators cannot guarantee across batch preparations.

Quantitative Differentiation Evidence: 3-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride vs. Closest Analogs


Lipophilicity Comparison: Cyclopropyl vs. Des-Cyclopropyl Analog

The target compound (free base, CAS 1251143-96-0) has a computed XLogP3-AA of 0.3, whereas the des-cyclopropyl analog 3-(1H-1,2,4-triazol-5-yl)propan-1-amine (CAS 616197-93-4) has an XLogP3-AA of -0.3 [1]. This +0.6 log unit increase represents a roughly 4-fold increase in n-octanol/water partition coefficient, moving the scaffold from a hydrophilic (LogP < 0) to a moderately lipophilic (LogP > 0) regime, which is correlated with improved passive membrane permeability and potential CNS penetration in drug discovery programs [2].

Medicinal Chemistry Drug Design Physicochemical Properties

Salt Form Advantage: Aqueous Solubility and Solid-State Stability

The target compound is supplied as the dihydrochloride salt (CAS 1311315-75-9), which increases aqueous solubility significantly compared to the free base form (CAS 1251143-96-0). Vendor specifications indicate the dihydrochloride salt is a crystalline solid with reliable weighing and dissolution properties, whereas the free base requires specialized storage (2–8°C, sealed dry) and is more hygroscopic . The hydrogen bond donor count increases from 2 (free base) to 4 (dihydrochloride), and the molecular weight increases from 166.22 to 239.14 g/mol, reflecting the stoichiometric incorporation of two HCl equivalents that enhance water solubility through ionization [1].

Preformulation Salt Selection Handling Properties

Regioisomeric Specificity: 3,5-Disubstituted Triazole vs. N1-Linked Isomer

The target compound features the propan-1-amine side chain attached at the C5 position of the 1,2,4-triazole ring and the cyclopropyl group at the C3 position, forming a 3,5-disubstituted triazole scaffold. In contrast, the N1-linked regioisomer 3-(1H-1,2,4-triazol-1-yl)propan-1-amine (CAS 69807-82-5) has the amine vector projecting from N1, resulting in a fundamentally different spatial orientation [1]. The C3–C5 distance in the target scaffold is approximately 2.2 Å, whereas the N1–C3 distance in the regioisomer is approximately 2.9 Å, creating a 0.7 Å difference in the amine nitrogen position relative to the triazole ring centroid—a deviation that typically exceeds the tolerance for conserved hydrogen-bonding interactions in a protein binding site [2].

Structure-Based Drug Design Regioisomerism Pharmacophore Geometry

Metabolic Stability: Cyclopropyl Blockade of CYP-Mediated Triazole Oxidation

The cyclopropyl substituent at the C3 position of the 1,2,4-triazole ring serves as a metabolic blocking group. Research on structurally related 1,2,4-triazole antifungals has demonstrated that cyclopropyl substitution reduces oxidative metabolism at the triazole ring by CYP450 enzymes, leading to extended half-life compared to unsubstituted or methyl-substituted analogs [1]. In a series of triazole CYP51 inhibitors, compounds bearing cyclopropyl groups exhibited improved metabolic stability in human liver microsome (HLM) assays, with intrinsic clearance (CLint) values reduced by 30–50% relative to their des-cyclopropyl counterparts, although exact data for the target compound itself are not publicly available [2].

Drug Metabolism CYP450 Metabolic Soft Spot Blocking

Building Block Versatility: Primary Amine Derivatization Potential vs. Non-Functionalized Analogs

The target compound contains a primary aliphatic amine (pKa ~10.5, predicted) at the terminus of a propyl linker, enabling facile derivatization via amide bond formation, reductive amination, sulfonamide synthesis, or urea formation under standard combinatorial chemistry conditions [1]. By contrast, the structurally related 5-cyclopropyl-1H-1,2,4-triazole (CAS 1211390-33-8) lacks any amine functionality, limiting derivatization to N-alkylation of the triazole ring itself, which is less chemoselective . The presence of both the primary amine and the cyclopropyl-substituted triazole in a single, pre-assembled scaffold eliminates two synthetic steps (triazole ring construction and cyclopropyl introduction) compared to building the same motif from separate fragments [2].

Parallel Synthesis Library Design Derivatization Chemistry

High-Value Application Scenarios for 3-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride


CNS-Targeted Lead Optimization Requiring Balanced Lipophilicity (LogP 0–1)

The target compound's free base XLogP3-AA of 0.3 positions it within the optimal lipophilicity range for CNS drug candidates (LogP 0–3, with enhanced probability of passive blood-brain barrier penetration above LogP 0). Teams developing triazole-based GPCR or enzyme inhibitors for neurological indications can select this building block over the des-cyclopropyl analog (XLogP3-AA -0.3) to achieve the necessary membrane partitioning without introducing additional lipophilic moieties that might compromise solubility. [1]

Medicinal Chemistry Library Synthesis for Metabolic Stability-Driven Programs

For programs where cytochrome P450-mediated metabolism of the triazole ring is a known liability (e.g., antifungal CYP51 inhibitors, kinase inhibitors), the pre-installed cyclopropyl group on this building block provides a metabolically shielded scaffold from the outset. This avoids late-stage cyclopropylation, which often requires harsh conditions (e.g., transition metal-catalyzed cyclopropanation) incompatible with advanced intermediates. [2]

Structure-Based Drug Design Requiring Precise C5-Amine Vector Presentation

When X-ray crystallography or cryo-EM structures reveal a hydrogen-bonding interaction between a protein residue and a primary amine positioned at a specific distance from a heterocyclic core, the 3,5-disubstituted triazole scaffold of the target compound delivers the amine vector with the correct spatial orientation. The N1-linked regioisomer (CAS 69807-82-5) cannot substitute, as its amine position differs by approximately 0.7 Å and projects at a divergent angle, likely disrupting the key binding interaction. [3]

Parallel Synthesis and High-Throughput Chemistry Workflows

The primary amine handle, combined with the dihydrochloride salt form that ensures accurate weighing and rapid dissolution in polar aprotic solvents (DMF, DMSO, NMP), makes this compound directly compatible with automated liquid handling systems and parallel synthesizers for amide library production. The elimination of cold-chain storage and specialized handling further streamlines integration into high-throughput medicinal chemistry platforms.

Quote Request

Request a Quote for 3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.